molecular formula C27H45N3O2 B4588433 2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE

2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE

Cat. No.: B4588433
M. Wt: 443.7 g/mol
InChI Key: QQXKCXGATGADRQ-UHFFFAOYSA-N
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Description

2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE is a complex organic compound that features a piperazine ring, a butoxyphenyl group, and a tert-butylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and butoxyphenyl-containing molecules. Examples are:

Uniqueness

The uniqueness of 2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(4-butoxyphenyl)methyl]piperazin-1-yl]-N-(4-tert-butylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N3O2/c1-5-6-19-32-25-13-7-22(8-14-25)20-29-15-17-30(18-16-29)21-26(31)28-24-11-9-23(10-12-24)27(2,3)4/h7-8,13-14,23-24H,5-6,9-12,15-21H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXKCXGATGADRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3CCC(CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE
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2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE
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2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE
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2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE
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2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE
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2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE

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